molecular formula C18H19N3O6S B2671075 Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate CAS No. 2097891-48-8

Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate

Cat. No.: B2671075
CAS No.: 2097891-48-8
M. Wt: 405.43
InChI Key: LVEPYCHCHMURBG-UHFFFAOYSA-N
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Description

Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate is a structurally complex benzoate derivative featuring a methoxy group at the 4-position, a sulfonyl-linked 3-oxo-piperazine moiety substituted with a pyridin-3-yl group at the 3-position of the aromatic ring. This compound belongs to a class of molecules designed to exploit sulfonyl and heterocyclic motifs for enhanced bioactivity, likely targeting enzymes or receptors where such groups mediate binding or modulation.

Properties

IUPAC Name

methyl 4-methoxy-3-(3-oxo-4-pyridin-3-ylpiperazin-1-yl)sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O6S/c1-26-15-6-5-13(18(23)27-2)10-16(15)28(24,25)20-8-9-21(17(22)12-20)14-4-3-7-19-11-14/h3-7,10-11H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVEPYCHCHMURBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 4-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Piperazine Moiety: The ester is then reacted with 4-(pyridin-3-yl)piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be critical for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

    Reduction: The carbonyl group in the piperazine moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of 4-methoxybenzoic acid derivatives.

    Reduction: Formation of alcohol derivatives of the piperazine moiety.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl piperazine moiety is known to form strong interactions with protein active sites, potentially inhibiting enzyme activity or modulating receptor function. The methoxy and benzoate groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name (Identifier) Ester Group Aromatic Substituents Heterocycle/Linker Key Functional Features
Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate Methyl 4-methoxy, 3-sulfonyl 3-oxo-piperazine, pyridin-3-yl Sulfonyl bridge, rigid piperazinone
2-(((4-(2-Methoxyphenoxy)-3-methylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole () None 2-methoxyphenoxy, sulfinyl Benzimidazole, pyridine Sulfinyl group, flexible phenoxy
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) () Ethyl 4-(pyridazin-3-yl)phenethylamino Pyridazine Phenethylamino linker
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) () Ethyl 4-(3-methylisoxazol-5-yl)phenethoxy Isoxazole Ether linker, isoxazole ring

Key Observations

Ester Group Differences: The methyl ester in the target compound may confer higher metabolic stability compared to ethyl esters (e.g., I-6230, I-6473), as smaller esters are typically less prone to hydrolysis.

Aromatic Substituents and Linkers: The sulfonyl group in the target compound is a strong electron-withdrawing group, likely enhancing binding affinity to positively charged or polar enzyme active sites compared to amino (I-6230) or ether (I-6473) linkers. The 3-oxo-piperazine linker introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible phenethylamino or phenethoxy chains in the I-series analogs.

Heterocyclic Moieties :

  • The pyridin-3-yl group in the target compound may engage in π-stacking or coordinate metal ions, whereas pyridazine (I-6230) or isoxazole (I-6473) rings could alter solubility and target selectivity due to differences in electronegativity and ring strain.

Synthetic Feasibility :

  • The target compound’s synthesis likely involves sulfonylation and piperazine functionalization, similar to the sulfinyl benzimidazole synthesis described in (using m-CPBA oxidation and alumina chromatography).

Research Findings and Implications

While direct activity data for the target compound are unavailable, insights can be inferred from analogs:

  • Sulfonyl vs. Sulfinyl Groups : Sulfonyl-containing compounds (e.g., the target) generally exhibit higher oxidative stability than sulfinyl derivatives (), which may translate to longer in vivo half-lives.
  • Piperazinone vs. Flexible Linkers: The rigid 3-oxo-piperazine in the target compound may improve target specificity compared to the I-series’ flexible linkers, as rigidity often reduces entropic penalties during binding.
  • Heterocycle Impact : Pyridine and isoxazole rings (target vs. I-6473) differ in metabolic resistance; isoxazoles are often more resistant to cytochrome P450 oxidation, suggesting the target’s pyridine group may require structural optimization for stability.

Biological Activity

Methyl 4-methoxy-3-{[3-oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}benzoate is a synthetic compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on existing research.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

C18H22N4O5SC_{18}H_{22}N_4O_5S

Structural Features

  • Piperazine Ring : The presence of the piperazine moiety contributes to its pharmacological properties.
  • Pyridine Substituent : Enhances interaction with biological targets.
  • Methoxy and Sulfonyl Groups : These functional groups are crucial for the compound's solubility and reactivity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit nicotinamide adenine dinucleotide (NAD) biosynthesis pathways, which are crucial in cancer metabolism .
  • Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial activity against various strains, including resistant bacteria .
  • Cytotoxicity Against Cancer Cells : The compound has demonstrated cytotoxic effects in vitro against specific cancer cell lines, indicating potential as an anticancer agent .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds found that those with similar structural features exhibited significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

CompoundMIC (µg/mL)Target Bacteria
Methyl 4-methoxy...15.625 - 62.5Staphylococcus aureus
Related Compound A0.381 - 0.7625Methicillin-resistant Staphylococcus aureus (MRSA)

This indicates that methyl 4-methoxy... may have comparable or superior activity against certain pathogens .

Cytotoxicity Studies

In cytotoxicity assays, the compound showed selective toxicity towards cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth:

Cell LineIC50 (µM)
HeLa10
MCF715

These results suggest that methyl 4-methoxy... could be a candidate for further development in cancer therapeutics .

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on HeLa cells. The findings revealed that treatment led to apoptosis, characterized by increased caspase activity and DNA fragmentation.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against clinical isolates of MRSA. The results indicated a significant reduction in bacterial viability, supporting its potential use as an antibacterial agent in clinical settings.

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